2,5-Dimethylimidazole-4-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazoles, including 2,5-Dimethylimidazole-4-carboxylic acid, has been a topic of recent research . One method involves the cyclization of amido-nitriles, which can include a variety of functional groups . Another approach is a one-pot, metal and acid-free synthesis of 2,4,5-trisubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

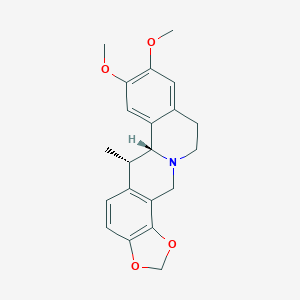

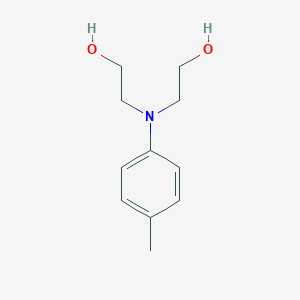

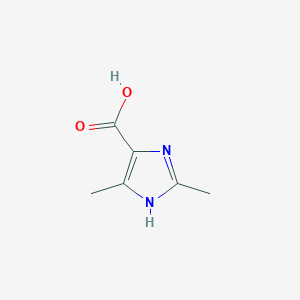

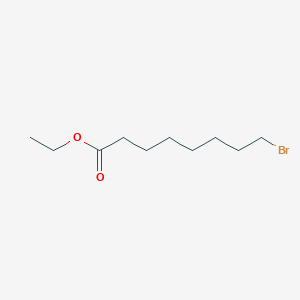

The molecular structure of 2,5-Dimethylimidazole-4-carboxylic acid includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains two methyl groups and a carboxylic acid group .Chemical Reactions Analysis

Imidazoles, including 2,5-Dimethylimidazole-4-carboxylic acid, are key components in a variety of functional molecules and have a wide range of applications . They are involved in various chemical reactions, including those that form one of the heterocycle’s core bonds . The reaction mechanisms often involve nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethylimidazole-4-carboxylic acid include a molecular weight of 140.14 g/mol and a molecular formula of C6H8N2O2. Other specific properties such as acidity, moisture, amino acid nitrogen, saccharification, liquefaction, protease activity, fermenting ability, and esterifying ability were not found in the search results.Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2,5-Dimethylimidazole-4-carboxylic acid: is a versatile heterocyclic compound that plays a crucial role in the synthesis of biologically active molecules. Its derivatives are commonly used in the development of drugs with various pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties . The compound’s ability to act as a building block for complex molecular structures makes it invaluable in drug design and discovery.

Agrochemical Synthesis

In the agrochemical industry, this imidazole derivative is utilized to create compounds that serve as selective plant growth regulators, fungicides, herbicides, and therapeutic agents . Its structural motif is integral to the synthesis of chemicals that help in improving crop protection and yield.

Catalysis

The imidazole ring of 2,5-Dimethylimidazole-4-carboxylic acid is employed in catalysis, particularly in the formation of N-heterocyclic carbenes (NHCs) . NHCs are used as ligands in catalytic complexes that facilitate a variety of chemical reactions, making this compound significant in the field of organometallic chemistry.

Functional Materials

This compound’s derivatives are also explored for their potential in creating functional materials . These materials have unique properties and applications in various technological fields, such as electronics, photonics, and energy storage.

Dyes for Solar Cells

The imidazole core is instrumental in the synthesis of dyes used in solar cells . These dyes are designed to absorb sunlight and convert it into electrical energy, and the structural versatility of imidazole derivatives allows for the optimization of light absorption properties.

Optical Applications

Research into optical applications of imidazole derivatives has been growing, with 2,5-Dimethylimidazole-4-carboxylic acid being a key component in the development of new optical materials . These materials find use in displays, sensors, and other devices that rely on the manipulation of light.

Synthetic Chemistry

Lastly, 2,5-Dimethylimidazole-4-carboxylic acid is fundamental in synthetic chemistry for constructing complex molecules through multicomponent reactions . Its reactivity and compatibility with various functional groups make it a valuable component in the toolkit of synthetic chemists.

Direcciones Futuras

The development of imidazole- and benzimidazole-based drugs, including potentially 2,5-Dimethylimidazole-4-carboxylic acid, is an active and attractive area of research . The versatility and utility of these compounds in a number of areas make the synthesis of imidazoles both highly topical and necessary . Future research will likely continue to explore novel methods for the regiocontrolled synthesis of substituted imidazoles .

Mecanismo De Acción

Target of Action

Imidazole compounds, including 2,5-Dimethylimidazole-4-carboxylic acid, are known to interact with a variety of biological targets. These targets include enzymes, receptors, and other proteins that play crucial roles in various biochemical processes . .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The exact interaction between 2,5-Dimethylimidazole-4-carboxylic acid and its targets would depend on the specific target and the biochemical context.

Biochemical Pathways

Imidazole compounds are known to influence a variety of biochemical pathways due to their interactions with multiple targets . These pathways could include those involved in inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents , which could influence their bioavailability and distribution within the body.

Result of Action

Given the broad range of biological activities associated with imidazole compounds , it is likely that 2,5-Dimethylimidazole-4-carboxylic acid could have diverse effects depending on the specific targets and pathways it interacts with.

Propiedades

IUPAC Name |

2,5-dimethyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(6(9)10)8-4(2)7-3/h1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXKYDAPVGBFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233187 | |

| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylimidazole-4-carboxylic acid | |

CAS RN |

84255-24-3 | |

| Record name | 2,4-Dimethyl-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylimidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)